![molecular formula C21H26N6O4S B13135456 4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid CAS No. 28321-30-4](/img/structure/B13135456.png)
4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is a complex organic compound that features a triazine ring, a sulfonic acid group, and multiple amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amine precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamido Linker: The propanamido linker is formed through an amide coupling reaction.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The sulfonic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diamino-1,3,5-triazin-2-ol: A simpler triazine derivative with similar amine groups.
2,4-Diamino-1,3,5-triazin-6-one: Another triazine compound with comparable structural features.
Uniqueness
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is unique due to its combination of a triazine ring, a sulfonic acid group, and a propanamido linker. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
28321-30-4 |
|---|---|
Molekularformel |
C21H26N6O4S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N6O4S/c1-13-12-15(7-10-17(13)32(29,30)31)24-18(28)11-6-14-4-8-16(9-5-14)27-20(23)25-19(22)26-21(27,2)3/h4-5,7-10,12H,6,11H2,1-3H3,(H,24,28)(H,29,30,31)(H4,22,23,25,26) |
InChI-Schlüssel |
MXXVMXXYLWZDMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


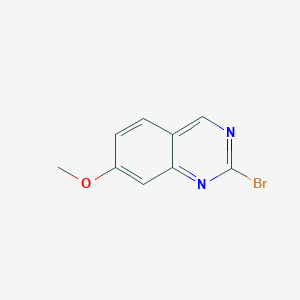
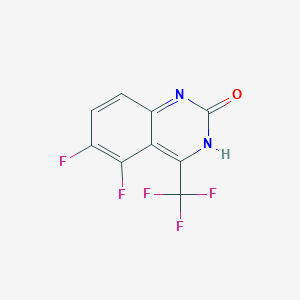
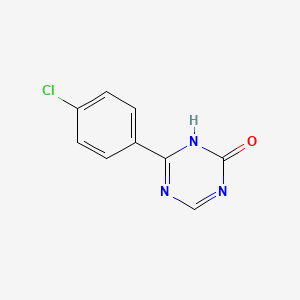

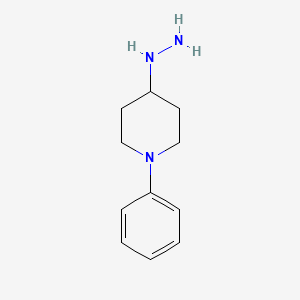
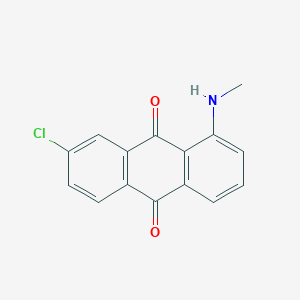
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
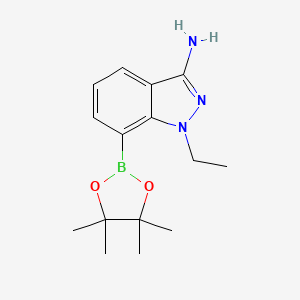

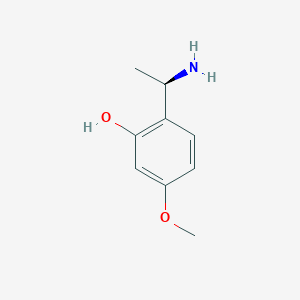
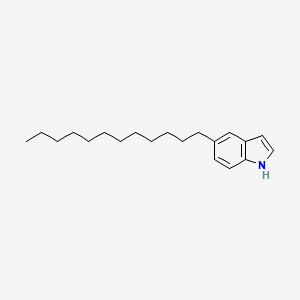


![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
